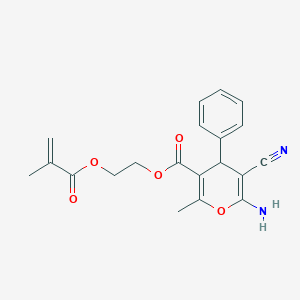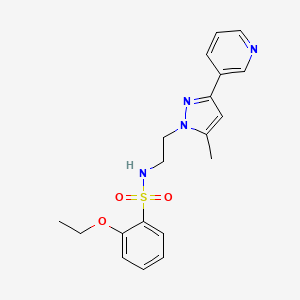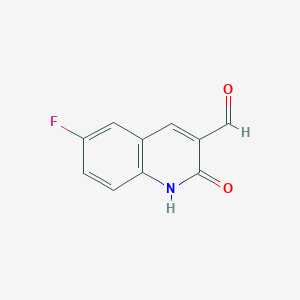![molecular formula C18H21N3O4S B2398386 ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946209-53-6](/img/structure/B2398386.png)
ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in the field of medicine and drug design. For instance, many antiviral, anticancer, antioxidant, and antimicrobial agents are known to be pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of such compounds is typically established by techniques like FTIR, HRESIMS, 1D and 2D NMR . These techniques provide information about the functional groups present in the molecule and their spatial arrangement.Applications De Recherche Scientifique
Synthesis and Crystal Structure
- Novel derivatives of 4-thiopyrimidine, synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, were investigated for their molecular structures and cytotoxic activities. These compounds exhibited different hydrogen-bond interactions and varied cytotoxicity against different cell lines, including cancer cells (Stolarczyk et al., 2018).
Nonlinear Optical Properties
- A study focused on the nonlinear optical organic crystal of a related compound, ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate. The crystal's structure, vibrational wavenumbers, and optical response were thoroughly analyzed (Dhandapani et al., 2017).
Potential Antimicrobial Agents
- Research on novel heterocyclic compounds containing a sulfonamido moiety, derived from a precursor similar to the target compound, demonstrated significant antibacterial activities. This study highlights the potential of these compounds as antibacterial agents (Azab et al., 2013).
Cardiotonic Activity
- A study synthesized pyrimidine derivatives and evaluated their cardiotonic activity. This research helps in understanding the potential medical applications of such compounds in treating heart-related conditions (Dorigo et al., 1996).
Mécanisme D'action
Target of Action
The compound, ethyl 4-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the causative agents of leishmaniasis (Leishmania strains) and malaria (Plasmodium strains) .
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets in a way that inhibits their growth and proliferation . This interaction could involve binding to specific proteins or enzymes within the target organisms, disrupting their normal function and leading to their death .
Biochemical Pathways
The compound likely affects the biochemical pathways of the target organisms in a way that inhibits their growth and proliferation .
Pharmacokinetics
Given its potent antileishmanial and antimalarial activities, it is likely that it is well-absorbed and distributed within the body, and that it is metabolized and excreted in a way that allows it to exert its effects effectively .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the target organisms, leading to their death . This results in the alleviation of the symptoms of leishmaniasis and malaria, diseases caused by these organisms .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or lipids, could affect the compound’s absorption and distribution within the body .
Propriétés
IUPAC Name |
ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-5-25-17(23)15-12(4)19-18(24)21-16(15)26-9-14(22)20-13-7-6-10(2)8-11(13)3/h6-8H,5,9H2,1-4H3,(H,20,22)(H,19,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPYIWATHUSVRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



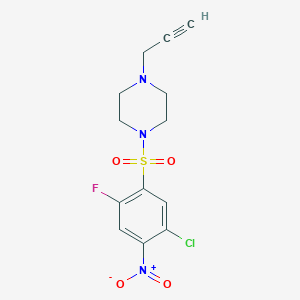
![N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2398308.png)
![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)
![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)
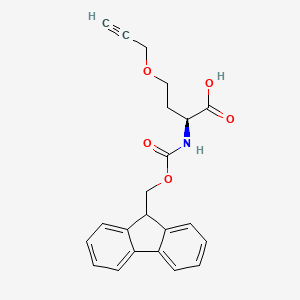
![N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2398315.png)
![1,4-Dioxa-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2398316.png)
![N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398317.png)
